molecular formula C19H18ClFN4O2S B7746746 (E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol

(E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B7746746
M. Wt: 420.9 g/mol
InChI Key: QZQADJFMIWHTTP-LSHDLFTRSA-N
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Description

(E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the triazole ring and the introduction of various substituents. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of Substituents: The chloro-fluorobenzyl, methoxybenzylidene, and ethyl groups can be introduced through nucleophilic substitution, condensation, and alkylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while nucleophilic substitution of the chloro group may yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets and its effects on cellular processes.

Medicine

In medicine, triazole derivatives are often explored for their potential therapeutic applications. This compound may be evaluated for its efficacy and safety in treating various diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects may be mediated through inhibition, activation, or modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. Examples may include:

  • (E)-4-((4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
  • (E)-4-((4-((2-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties. This can make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O2S/c1-3-18-23-24-19(28)25(18)22-10-12-7-8-16(17(9-12)26-2)27-11-13-14(20)5-4-6-15(13)21/h4-10H,3,11H2,1-2H3,(H,24,28)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQADJFMIWHTTP-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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